6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as CP-690,550, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. It was first discovered by Pfizer in 2003 as a Janus kinase (JAK) inhibitor and has since been extensively studied for its effects on the immune system.
Mechanism of Action
6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in immune responses. By inhibiting JAK enzymes, this compound can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the immune system, particularly in reducing inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the number of activated T cells and B cells in the blood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its specificity for JAK enzymes, which makes it a useful tool for studying the role of JAK signaling pathways in various biological processes. However, one limitation is that it can have off-target effects on other enzymes and signaling pathways, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on 6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in cancer treatment, as JAK signaling pathways have been implicated in tumor growth and progression. Additionally, further research is needed to fully understand the long-term effects of this compound on the immune system and other physiological processes.
Synthesis Methods
The synthesis of 6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione involves several steps, starting with the reaction of 2,4-dichloropyrimidine with sodium methoxide to form 2,4-dimethoxypyrimidine. This is then reacted with N-cyclopentyl-N-methylamine to form the intermediate, which is then reacted with 1,3-dimethylurea to yield this compound.
Scientific Research Applications
6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in immune responses.
Properties
IUPAC Name |
6-[[cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-14(10-6-4-5-7-10)9-11-8-12(17)16(3)13(18)15(11)2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVDTPVDYGBBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN(C)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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